Xestobergsterol B

Description

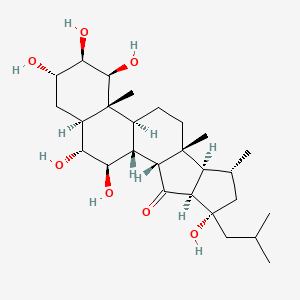

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H44O7 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

(1R,2R,4S,5S,7R,8S,9R,12S,13R,14S,15R,16S,18S,19R,20R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one |

InChI |

InChI=1S/C27H44O7/c1-11(2)9-27(34)10-12(3)17-19(27)23(32)18-16-13(6-7-25(17,18)4)26(5)14(20(29)22(16)31)8-15(28)21(30)24(26)33/h11-22,24,28-31,33-34H,6-10H2,1-5H3/t12-,13+,14-,15+,16-,17+,18+,19-,20-,21-,22-,24-,25-,26-,27+/m1/s1 |

InChI Key |

DGXRPSIAVFYMOL-NGXOMLRASA-N |

Isomeric SMILES |

C[C@@H]1C[C@]([C@@H]2[C@H]1[C@]3(CC[C@H]4[C@H]([C@H]3C2=O)[C@H]([C@@H]([C@@H]5[C@@]4([C@@H]([C@@H]([C@H](C5)O)O)O)C)O)O)C)(CC(C)C)O |

Canonical SMILES |

CC1CC(C2C1C3(CCC4C(C3C2=O)C(C(C5C4(C(C(C(C5)O)O)O)C)O)O)C)(CC(C)C)O |

Synonyms |

xestobergsterol B |

Origin of Product |

United States |

Chemical Profile of Xestobergsterol B

Molecular Structure and Stereochemistry

This compound is a polyhydroxylated steroid with the molecular formula C29H48O. ontosight.ai Its structure is characterized by a pentacyclic framework with a distinctive cis-fused C/D ring junction. acs.org The stereochemistry of the xestobergsterols, including the configuration at C-23 and the conformation of the D-ring, was revised based on detailed NMR spectroscopic analysis. nih.govacs.org

Isolation from Ircinia Species

Physicochemical Properties

The molecular weight of this compound is 416.7 g/mol . ontosight.ai Further physicochemical data, while not extensively detailed in the provided context, would be determined through standard analytical techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C29H48O |

Advanced Structural Elucidation Methodologies Applied to Xestobergsterol B

Spectroscopic Techniques for Structural Determination

The cornerstone of the structural elucidation of Xestobergsterol B lies in the detailed analysis of its spectroscopic data. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have provided a comprehensive roadmap to its atomic connectivity and spatial arrangement. acs.orgnih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal tool in deciphering the complex structure of this compound. Both one-dimensional and two-dimensional NMR experiments have been employed to assign the proton and carbon signals and to establish the intricate network of covalent bonds and spatial relationships within the molecule. acs.orgnih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound. The ¹³C NMR spectrum reveals the number of distinct carbon environments, while the ¹H NMR spectrum provides details on the number of different types of protons, their chemical shifts, and their spin-spin coupling patterns. careerendeavour.comstudymind.co.uk The chemical shifts in the ¹³C NMR spectrum are particularly informative about the types of functional groups present, with different regions of the spectrum corresponding to specific carbon types such as alkyl, olefinic, or carbonyl carbons. careerendeavour.com

Table 1: ¹H and ¹³C NMR Data of this compound in Pyridine-d₅

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 1 | 38.3 (t) | 1.85 (m), 1.25 (m) |

| 2 | 32.1 (t) | 2.10 (m), 1.70 (m) |

| 3 | 208.2 (s) | - |

| 4 | 55.4 (d) | 2.80 (dd, 12, 6) |

| 5 | 50.5 (s) | - |

| 6 | 21.5 (t) | 1.60 (m), 1.50 (m) |

| 7 | 31.6 (t) | 1.95 (m), 1.35 (m) |

| 8 | 36.5 (d) | 2.25 (m) |

| 9 | 57.0 (d) | 2.60 (d, 10) |

| 10 | 40.2 (s) | - |

| 11 | 22.3 (t) | 1.55 (m), 1.45 (m) |

| 12 | 39.1 (t) | 1.75 (m), 1.65 (m) |

| 13 | 43.5 (s) | - |

| 14 | 52.1 (d) | 2.40 (m) |

| 15 | 77.9 (d) | 4.50 (br s) |

| 16 | 76.4 (d) | 4.30 (br s) |

| 17 | 62.3 (d) | 3.90 (d, 8) |

| 18 | 15.9 (q) | 0.95 (s) |

| 19 | 18.2 (q) | 1.05 (s) |

| 20 | 36.1 (d) | 2.00 (m) |

| 21 | 18.9 (q) | 0.90 (d, 7) |

| 22 | 42.5 (t) | 1.40 (m), 1.30 (m) |

| 23 | 70.1 (d) | 3.80 (m) |

| 24 | 31.5 (d) | 1.80 (m) |

| 25 | 24.5 (q) | 0.85 (d, 7) |

| 26 | 24.3 (q) | 0.83 (d, 7) |

| 27 | 14.2 (q) | 0.98 (t, 7) |

Data sourced from studies on Xestobergsterol C, which shares a common steroidal core with this compound. acs.org

Two-dimensional (2D) NMR techniques are essential for establishing the complete structure of complex molecules like this compound. wikipedia.org These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular framework. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule by establishing proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. wikipedia.orgnanalysis.com This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. nanalysis.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded. acs.org This information is vital for determining the relative stereochemistry of the molecule by revealing through-space interactions. For instance, NOESY correlations were key in revising the stereochemistry at C-23 and the conformation of the D-ring in this compound. acs.orgnih.gov

One-Dimensional NMR (e.g., 1H, 13C)

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. broadinstitute.org It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. broadinstitute.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. chromatographyonline.com This is achieved by distinguishing between ions with very similar masses. chromatographyonline.com For this compound, HRMS would be used to confirm its molecular formula, which is a critical first step in its structural elucidation. The high precision of HRMS helps to differentiate between possible elemental compositions that may have the same nominal mass. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation products. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. By carefully analyzing the masses of the fragments lost, it is possible to deduce the structure of different parts of the molecule and how they are connected. mdpi-res.com

High-Resolution Mass Spectrometry

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Steroid Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques in the structural elucidation of steroids, providing critical information about the functional groups and electronic systems present in the molecule.

Infrared (IR) Spectroscopy is particularly adept at identifying the characteristic functional groups within a steroid's structure. The absorption of infrared radiation causes vibrations in molecular bonds (stretching, bending), and the frequencies of these absorptions are unique to specific bond types. In steroid analysis, IR spectroscopy is instrumental for detecting carbonyl (C=O) and hydroxyl (O-H) groups, which are common features. The exact frequency of a carbonyl absorption band can offer clues about its environment within the steroid nucleus; for instance, whether it is part of a five-membered or six-membered ring, or if it is conjugated with a double bond. optica.org The solvent used can also influence these frequencies, causing shifts of 2-17 cm⁻¹ when moving from carbon disulfide to more polar solvents like chloroform. optica.org Similarly, the broad or sharp nature of the O-H stretching band can indicate the extent of hydrogen bonding. For a molecule like this compound, which possesses both ketone and multiple hydroxyl functionalities, its IR spectrum would be expected to show a strong C=O stretching absorption and broad O-H absorptions, with the precise wavenumbers helping to constrain the structural possibilities. mdpi.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Notes |

| O-H Stretch (Alcohols) | 3200 - 3600 (broad) | Indicates hydrogen bonding. |

| C-H Stretch (Alkanes) | 2850 - 3000 | Characteristic of the steroid backbone. |

| C=O Stretch (Ketone) | 1705 - 1725 (6-membered ring) | Position can shift based on ring size and conjugation. |

| C=O Stretch (α,β-unsaturated) | 1650 - 1685 | Lower frequency due to conjugation. |

| C-O Stretch (Alcohols) | 1000 - 1260 | Often part of the complex fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is especially useful for identifying conjugated systems. researchgate.net Many steroids contain chromophores, such as α,β-unsaturated ketones (enones), which absorb UV light at characteristic wavelengths (λmax). oup.com The position and intensity of the absorption maximum can help identify the type of conjugated system present. While steroids lacking a conjugated chromophore may not show significant absorption in the standard UV-Vis range (200-800 nm), the presence of an enone system, common in many bioactive steroids, gives rise to strong and easily identifiable absorption bands. oup.comnih.gov For example, prednisone, a steroid with a cross-conjugated dienone system, exhibits a λmax at 242 nm. sielc.com This technique, often coupled with High-Performance Liquid Chromatography (HPLC), serves as a powerful tool for both the detection and quantification of steroids. nih.govnih.gov

| Steroid Chromophore | Typical λmax (nm) | Transition Type |

| Isolated C=C | < 200 | π → π |

| Isolated C=O | ~280-300 (weak) | n → π |

| Conjugated Diene | 215 - 250 | π → π |

| α,β-Unsaturated Ketone | 220 - 250 | π → π |

| α,β-Unsaturated Ketone | 300 - 350 (weak) | n → π* |

Chiroptical Methods for Absolute Configuration Determination

While NMR, IR, and UV-Vis spectroscopy help establish the connectivity and functional groups of a molecule, they typically cannot determine its absolute stereochemistry. For chiral molecules like this compound, chiroptical methods are essential for assigning the three-dimensional arrangement of atoms at each stereocenter. thieme-connect.de

The primary chiroptical techniques used in steroid chemistry are Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). thieme-connect.denih.gov ECD, which measures the differential absorption of left and right circularly polarized light, is particularly powerful. The resulting spectrum, with its characteristic positive and negative peaks known as Cotton effects, is highly sensitive to the molecule's stereochemistry. thieme-connect.de For instance, the sign of the n-π* Cotton effect (around 300-350 nm) in conjugated s-trans-enones can be used to predict the absolute configuration. thieme-connect.de

A highly reliable modern approach involves the comparison of experimental ECD or VCD spectra with spectra predicted by quantum chemical calculations, such as those using Density Functional Theory (DFT). nih.govbch.ro The process involves calculating the theoretical spectra for all possible stereoisomers of the molecule. The absolute configuration is then assigned by finding the best match between the experimental spectrum and one of the calculated spectra. bch.ro This combined experimental-theoretical approach has been successfully applied to a wide range of complex natural products. frontiersin.org A pertinent example is the structural work on the related compound, Xestobergsterol A, where its absolute stereochemistry was established using the CD exciton (B1674681) chirality method. researchgate.net This method is particularly useful when a molecule contains multiple chromophores that interact electronically.

| Method | Principle | Application to Steroids |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration, often by applying empirical rules (e.g., Octant Rule) or comparing with known compounds. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides detailed conformational and configurational information. Often used with DFT calculations for unambiguous assignment. nih.govnih.gov |

| CD Exciton Chirality Method | Analysis of coupled CD signals from two or more spatially close chromophores. | A powerful, non-empirical method for determining the absolute configuration of molecules with multiple chromophores, as was done for Xestobergsterol A. researchgate.net |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is considered the definitive method for determining the complete three-dimensional structure of a crystalline compound. libretexts.org It provides an unambiguous and highly precise picture of the atomic arrangement in space, including bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. bch.ro

The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. libretexts.org The resulting diffraction pattern is mathematically analyzed to produce an electron density map of the molecule, from which a detailed atomic model can be built. libretexts.org For determining the absolute configuration, the presence of a heavier atom in the structure can be helpful, but modern techniques can often resolve the absolute structure of lighter-atom molecules as well.

The primary and most significant limitation of X-ray crystallography is the absolute requirement for a high-quality, single crystal of the analyte. nih.gov Obtaining such crystals for complex, flexible, or poorly crystalline natural products can be exceptionally challenging and is often the rate-limiting step. However, when successful, the data obtained is unequivocal. A successful X-ray crystallographic analysis of this compound would provide the ultimate confirmation of its molecular structure, validating the stereochemical assignments proposed by spectroscopic and chiroptical methods.

Biosynthetic Pathways and Precursor Studies of Xestobergsterol B

Proposed Biogenetic Origin from Steroidal Precursors

The biosynthesis of Xestobergsterol B is thought to originate from common steroidal precursors. britannica.comwikipedia.org In both plants and animals, the biosynthesis of steroids typically begins with acetic acid and proceeds through the isoprenoid pathway to form squalene (B77637). britannica.com Enzymatic cyclization of squalene leads to lanosterol (B1674476) in animals and cycloartenol (B190886) in plants, which are then further modified to produce a vast array of sterols. britannica.com In vertebrates, cholesterol serves as the central precursor for all steroid hormones. britannica.com

The intricate structure of this compound, particularly its polyhydroxylated nature and unique cis-fused C/D ring junction, suggests a complex series of enzymatic modifications of a conventional sterol nucleus. nih.govmdpi.com Marine sponges are known to produce a remarkable diversity of sterols, often with extensively modified side chains and nuclei, indicating the presence of specialized enzymatic pathways. nih.govnih.gov The biogenesis of this compound likely involves a series of oxidation and hydroxylation reactions on a precursor sterol. mdpi.com The specific steroidal precursor for this compound has not been definitively identified, but it is hypothesized to be a common dietary or symbiotically produced sterol that undergoes extensive modification within the sponge.

The presence of a 14β-H configuration in this compound is a notable feature, as the more common configuration in steroids is 14α-H. mdpi.com This suggests a potential enzymatic epimerization step at the C-14 position during its biosynthesis, a transformation that has been observed in the formation of other marine sterols. mdpi.compharm.or.jp

Role of Intramolecular Aldol (B89426) Condensation in E-Ring Formation

A key and defining feature of the this compound structure is its pentacyclic nature, which includes an additional five-membered E-ring. The formation of this E-ring is proposed to occur via an intramolecular aldol condensation. nih.govucla.edu This type of reaction involves the formation of a carbon-carbon bond between two parts of the same molecule, leading to a cyclic product. masterorganicchemistry.comorganicchemistrytutor.com

The proposed biosynthetic precursor for this step is a diketone intermediate. ucla.edu Within this precursor, an enolate is formed at an α-carbon to one of the ketone groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone. masterorganicchemistry.commasterorganicchemistry.com This nucleophilic attack results in the formation of a new ring. In the case of this compound, this cyclization creates the distinctive five-membered E-ring. acs.orgresearchgate.net

The stereochemistry of the resulting β-hydroxy ketone is a critical aspect of this transformation. The specific enzymes involved in this reaction within the marine sponge are thought to control the stereoselective outcome of the aldol condensation, leading to the specific configuration observed in the natural product. acs.org Laboratory syntheses of the xestobergsterol skeleton have successfully utilized a stereoselective intramolecular aldol condensation to construct the E-ring, lending support to this biosynthetic hypothesis. ucla.eduacs.orgresearchgate.net

Table 1: Key Reactions in Proposed this compound Biosynthesis

| Reaction Type | Proposed Role in Biosynthesis | Precursor Functional Groups | Product Functional Groups |

| Hydroxylation | Introduction of multiple hydroxyl groups on the steroid nucleus and side chain | C-H bonds | C-OH groups |

| Epimerization | Inversion of stereochemistry at C-14 from the common 14α-H to the rare 14β-H | 14α-H | 14β-H |

| Oxidation | Formation of ketone functionalities, creating the precursor for aldol condensation | Hydroxyl groups | Ketone groups |

| Intramolecular Aldol Condensation | Formation of the characteristic five-membered E-ring | Diketone | β-hydroxy ketone (within a new ring) |

Enzymatic Systems Implicated in Xestobergsterol Biosynthesis

The biosynthesis of a complex molecule like this compound necessitates a suite of specialized enzymes. While the specific enzymes from Xestospongia have not been isolated and characterized, their functions can be inferred from the chemical transformations required. The biosynthesis of steroids is generally catalyzed by two major types of enzymes: cytochromes P450 (CYPs) and steroid oxidoreductases. nih.gov

CYP enzymes are a large family of heme-containing monooxygenases that are crucial in the metabolism of a wide variety of compounds, including steroids. frontiersin.org They are responsible for many of the hydroxylation reactions that are evident in the structure of this compound. frontiersin.org The introduction of hydroxyl groups at various positions on the steroid nucleus and side chain is a hallmark of CYP activity. frontiersin.orgnih.gov

Steroid oxidoreductases, including dehydrogenases and reductases, are also key players. nih.gov These enzymes would be responsible for the interconversion of hydroxyl and ketone functional groups. For instance, the formation of the diketone precursor necessary for the intramolecular aldol condensation would likely be catalyzed by one or more dehydrogenases. mdpi.com Furthermore, enzymes like isomerases could be involved in shifting the position of double bonds within the sterol nucleus during the biosynthetic sequence. mdpi.com

Comparative Biosynthetic Analysis with Related Marine Sterols

The marine environment is a rich source of structurally diverse sterols, many of which possess unusual modifications not found in their terrestrial counterparts. nih.gov Comparing the proposed biosynthesis of this compound with that of other marine sterols reveals both common and unique enzymatic strategies.

For example, many marine sterols feature unconventional side chains, which are the result of bioalkylation reactions. nih.gov While this compound has a more conventional cholestane-type side chain, its extensively oxidized and rearranged nucleus sets it apart.

The presence of a cis-fused C/D ring junction in this compound is a rare feature shared with a few other marine sterols, such as contignasterol (B1217867). nih.gov This suggests that the enzymatic machinery responsible for the C-14 epimerization may be present in a select group of marine organisms.

Other polyhydroxylated sterols have been isolated from various marine sponges, such as those from the genus Haliclona. researchgate.net While these compounds also arise from extensive enzymatic hydroxylation of a sterol precursor, they typically lack the unique pentacyclic system of this compound. This highlights the unique enzymatic capability of Xestospongia to perform the key intramolecular aldol condensation.

The study of these varied biosynthetic pathways underscores the evolutionary adaptations of marine invertebrates and their associated microbes, which have led to a vast and largely untapped reservoir of novel chemical entities.

Chemical Synthesis and Analogues of Xestobergsterol B

Strategies for Total Synthesis of Xestobergsterol A and Analogues

The total synthesis of xestobergsterols is a significant undertaking that requires a multi-step approach to assemble the carbon skeleton, install functional groups, and control stereochemistry. msu.edu The first total synthesis of a member of this class was achieved for 7-deoxyxestobergsterol A, a non-natural analogue, which paved the way for the synthesis of the natural products themselves. ucla.eduucla.edu Subsequent efforts led to the first total synthesis of Xestobergsterol A, the most potent compound in the series. ucla.edunih.govacs.org These syntheses established a general strategic framework that has been adopted and adapted in subsequent approaches. The strategies often commence from readily available steroid starting materials, such as stigmasterol (B192456) or dehydroepiandrosterone (B1670201), and employ a series of key reactions to build the characteristic C/D/E ring system. nih.govresearchgate.net

Retrosynthetic Analysis of the Xestobergsterol Skeleton

A retrosynthetic analysis of the xestobergsterol framework reveals several key disconnections that guide the synthetic strategy. The most apparent disconnection is the cyclopentanoid E-ring, which can be formed in a forward sense via an intramolecular cyclization, typically an aldol (B89426) condensation. researchgate.netacs.orgacs.org This approach simplifies the target to a tetracyclic precursor containing a pendant side chain poised for cyclization.

A further critical retrosynthetic step involves the C/D ring junction. The xestobergsterols possess an unusual cis-fused C/D ring system, which is thermodynamically less stable than the corresponding trans-fused isomer. acs.org The synthetic strategy must therefore carefully control the stereochemistry at this junction. A common approach is to introduce a C14-C15 double bond in an early intermediate. ucla.eduucla.edu This alkene can then be elaborated to the C15-ketone and the desired C14 stereocenter.

The synthesis can be viewed as a convergent assembly of different parts of the molecule. For instance, the A/B rings and the C/D/E rings can be synthesized from separate starting materials. acs.orgacs.org In one approach, testosterone (B1683101) was used as a starting point for the A/B ring system, while epiandrosterone (B191177) was used to construct the C/D/E ring portion. acs.org This modular approach allows for the development and optimization of synthetic routes to different fragments before their eventual coupling.

| Key Retrosynthetic Disconnections | Forward Synthetic Reaction | Starting Material Examples |

| E-ring | Intramolecular Aldol Condensation | Tetracyclic steroid with side chain |

| C/D cis-fusion & C15-keto group | Elaboration of a Δ¹⁴-alkene | Stigmasterol, Dehydroepiandrosterone |

| A/B and C/D/E Ring Systems | Fragment Coupling | Testosterone, Epiandrosterone |

Key Synthetic Transformations and Methodologies

The successful synthesis of the xestobergsterol core relies on a collection of powerful and selective chemical reactions. These methodologies are essential for creating the complex polycyclic structure and installing the numerous functional groups with the correct stereochemistry.

A significant challenge in steroid synthesis is the selective functionalization of unactivated C-H bonds at positions remote from existing functional groups. researchgate.netbaranlab.org The Breslow remote functionalization technique has proven to be a powerful solution to this problem in the context of xestobergsterol synthesis. ucla.edu This method involves attaching a photo-labile group, such as a benzophenone (B1666685) ester, to a distant site on the steroid backbone, often the C3 hydroxyl group. acs.orgacs.org Upon photolysis, the benzophenone carbonyl group forms a diradical that can abstract a hydrogen atom from a sterically proximate but electronically unactivated tertiary carbon, such as C9 or C14. ucla.eduacs.org

In the synthesis of 7-deoxyxestobergsterol A, this technique was employed to introduce a crucial double bond between C14 and C15. ucla.edu By tethering a benzophenone-containing acid to the steroid, photolysis generated a radical that selectively abstracted a hydrogen atom, ultimately leading to the formation of the Δ¹⁴-alkene after further transformations. ucla.eduucla.edu This alkene served as a handle for the subsequent introduction of the C15-ketone, a key feature of the xestobergsterol core, and for setting the stage for the formation of the C/D cis-ring junction. nih.govacs.org

The construction of the fifth carbocyclic ring (the E-ring) is a hallmark of xestobergsterol synthesis. An intramolecular aldol condensation is the key transformation used to achieve this cyclization. allen.innumberanalytics.comprutor.ai This reaction forges the C16-C23 bond, creating the pentacyclic skeleton. ucla.edu

A particularly innovative strategy developed for this purpose is a base-catalyzed epimerization-aldol condensation sequence. ucla.eduucla.edu The synthesis is designed to produce a diketone precursor with a more stable trans-fused C/D ring system. Treatment of this precursor with a base induces epimerization at the C14 position to the less stable cis-fused isomer. ucla.eduresearchgate.net This cis-isomer is conformationally primed for the subsequent intramolecular aldol reaction, which proceeds rapidly to form the desired five-membered E-ring, effectively trapping the thermodynamically unfavorable C/D cis-fusion. ucla.eduacs.org This stereocontrolled cyclization is a pivotal step that defines the unique architecture of the xestobergsterol family. acs.orgrsc.orgrsc.org

The synthesis of highly functionalized molecules like the xestobergsterols necessitates a wide array of selective functional group manipulations. msu.edu Given the presence of multiple hydroxyl and carbonyl groups, protecting group strategies are essential to mask reactive sites while other parts of the molecule are being modified. jocpr.comnumberanalytics.com The choice of protecting groups must be orthogonal, allowing for their selective removal at different stages of the synthesis. jocpr.com

Common transformations include:

Oxidations: Reagents like pyridinium (B92312) chlorochromate (PCC) are used to oxidize alcohols to ketones, for example, to form the C15-ketone from the corresponding alcohol. ucla.eduacs.org

Reductions: Selective reductions are needed to set the stereochemistry of hydroxyl groups. For example, sodium borohydride (B1222165) is often used for the reduction of ketones. ucla.edu

Side-Chain Construction: The synthesis of the complex side chain can involve multiple steps, including Claisen rearrangements to build the carbon framework. researchgate.net

Protecting/Deprotecting Groups: A variety of protecting groups, such as silyl (B83357) ethers for alcohols, are employed throughout the synthesis to ensure chemoselectivity. jocpr.comnih.gov

These manipulations are carefully orchestrated to build the target molecule step-by-step, ensuring that each reaction proceeds with high selectivity and yield. nih.gov

Stereocontrolled Cyclization Reactions (e.g., Aldol Condensation)

Challenges and Innovations in Polyhydroxylated Pentacyclic Steroid Synthesis

The synthesis of polyhydroxylated pentacyclic steroids like the xestobergsterols is fraught with challenges that push the limits of modern synthetic chemistry. nih.govnumberanalytics.com

Key Challenges:

Stereochemical Complexity: The molecules contain numerous stereocenters, and controlling the relative and absolute stereochemistry throughout a long synthetic sequence is a primary difficulty. numberanalytics.com

Construction of the C/D cis-Ring Junction: Forming the thermodynamically disfavored cis-fused C/D ring system requires specific and innovative strategies. acs.org

Remote Functionalization: Introducing functionality at unactivated positions of the steroid nucleus is inherently difficult. nih.gov

Management of Multiple Functional Groups: The high degree of oxygenation requires a sophisticated and robust protecting group strategy to differentiate the multiple hydroxyl groups. nih.govmpg.de

Key Innovations:

Application of Remote C-H Functionalization: The use of the Breslow reaction provided a novel solution for installing the key Δ¹⁴-alkene, a precursor to the C15-ketone and the C/D cis-ring system. ucla.eduresearchgate.net

Epimerization-Driven Aldol Cyclization: The development of the base-catalyzed epimerization-aldol condensation cascade was a major breakthrough, enabling the efficient and stereocontrolled construction of the pentacyclic core with the correct C/D ring fusion. ucla.eduucla.edu

These innovations have not only made the synthesis of xestobergsterols and their analogues possible but have also contributed valuable tools and strategies to the broader field of complex natural product synthesis. nih.gov

Semisynthetic Approaches to Xestobergsterol B Derivatives

Semisynthesis, which utilizes readily available natural products as starting materials, offers a practical approach to generating complex molecules like the xestobergsterols. researchgate.net Given the structural complexity of this compound, a full synthesis is often lengthy and low-yielding. Therefore, semisynthetic strategies starting from more abundant steroids are an attractive alternative for producing derivatives and exploring structure-activity relationships (SAR).

Research in this area has primarily focused on analogues of Xestobergsterol A, but the methodologies are highly relevant for the potential synthesis of this compound derivatives. Key starting materials for these syntheses include steroids like dehydroepiandrosterone (DHEA) and stigmasterol. ucla.eduresearchgate.net A pivotal challenge in the synthesis of xestobergsterols is the construction of the distinctive E-ring and the establishment of the cis-fused C/D ring system. One successful strategy employed an intramolecular aldol condensation to form the E-ring, mimicking the proposed biosynthetic pathway. ucla.eduusgs.gov

Another critical transformation is the remote functionalization of the steroid core to introduce necessary oxygenation. The Breslow remote functionalization, a photochemical reaction that allows for the introduction of a functional group at a distant, unactivated C-H bond, has been a key step in the total synthesis of Xestobergsterol A. ucla.edu This method was used to introduce functionality at C-15, a crucial step for the subsequent formation of the E-ring. ucla.edu

While no semisynthetic derivatives of this compound have been explicitly reported in the literature, the synthesis of Xestobergsterol A analogues provides a clear blueprint. For instance, the synthesis of 3-epi-6,7-dideoxyxestobergsterol A from DHEA demonstrates the feasibility of modifying the A and B rings and constructing the characteristic side chain and E-ring. researchgate.netjst.go.jp Such strategies could be adapted to produce a variety of this compound derivatives by starting with appropriately substituted steroid precursors.

Table 1: Known Synthetic Analogues of the Xestobergsterol Family

| Analogue Name | Starting Material | Key Synthetic Steps | Reference |

| Xestobergsterol A | Stigmasterol | Breslow remote functionalization, Intramolecular aldol condensation | ucla.edu |

| 7-Deoxyxestobergsterol A | Stigmasterol | Breslow remote functionalization, Intramolecular aldol condensation | ucla.edu |

| 16,23-Seco-23-deoxyxestobergsterol A | Stigmasterol | Breslow remote functionalization | ucla.edu |

| 3-Epi-6,7-dideoxyxestobergsterol A | Dehydroepiandrosterone | Orthoester Claisen rearrangement, Intramolecular aldol condensation | researchgate.netjst.go.jp |

Design and Synthesis of Mechanistic Probes and Tracers

To investigate the molecular mechanisms by which this compound exerts its biological effects, such as the inhibition of histamine (B1213489) release, researchers can design and synthesize specialized probes and tracers. ucla.edu These tools are essential for identifying cellular targets, studying drug-target engagement, and visualizing the subcellular localization of the compound. nih.gov

Mechanistic Probes:

Mechanistic probes are often analogues of the parent natural product that incorporate a reactive group or a reporter tag. For covalently acting natural products, activity-based protein profiling (ABPP) with probes containing a reactive "warhead" and a reporter tag (like biotin (B1667282) or a fluorescent dye) is a powerful technique for target identification. nomuraresearchgroup.com Although this compound is not known to act covalently, derivatives could be designed to function as photoaffinity probes. These probes are chemically inert until activated by UV light, at which point they form a covalent bond with nearby interacting proteins, allowing for their subsequent isolation and identification.

Tracers:

Tracers are typically isotopically labeled versions of the natural product (e.g., with 3H, 14C) or analogues tagged with a reporter group that allows for their detection and quantification. Fluorescently tagged tracers are particularly useful for imaging techniques like fluorescence microscopy to determine the compound's distribution within cells. nih.gov The design of such a probe would involve identifying a position on the this compound molecule where a fluorescent dye could be attached without disrupting its biological activity. The synthesis of such probes often involves a convergent approach, where the natural product scaffold and the reporter tag are synthesized separately and then linked together.

The development of organometallic complexes of steroids as tracers for use in non-isotopic immunoassays has also been explored. hilarispublisher.com This approach could potentially be applied to this compound to develop quantitative assays for its detection in biological samples.

Table 2: Potential Mechanistic Probes and Tracers for this compound

| Probe/Tracer Type | Design Principle | Potential Application |

| Photoaffinity Probe | Incorporation of a photolabile group (e.g., diazirine, benzophenone) at a non-essential position. | Covalent labeling and identification of binding proteins/receptors. |

| Biotinylated Probe | Attachment of a biotin tag via a linker arm to a non-essential position. | Pull-down assays to isolate binding partners from cell lysates. |

| Fluorescent Tracer | Conjugation of a fluorophore (e.g., fluorescein, rhodamine) to the steroid core. | Visualization of subcellular localization and uptake studies by fluorescence microscopy. |

| Radiolabeled Tracer | Incorporation of a radioactive isotope (e.g., 3H, 14C) during synthesis. | Quantitative binding assays, pharmacokinetic studies, and autoradiography. |

| Organometallic Tracer | Complexation with a metal carbonyl moiety. | Development of non-isotopic immunoassays for quantification. hilarispublisher.com |

The synthesis of these specialized tools would leverage the synthetic chemistry developed for the xestobergsterol family, requiring careful planning to introduce the desired functionality at a strategic point in the synthetic route. These probes and tracers would be invaluable for elucidating the mechanism of action of this compound and advancing our understanding of its therapeutic potential.

Modulation of Cellular Signaling Pathways

This compound interacts with specific components of cellular signaling cascades, particularly those involved in allergic and inflammatory responses. Its mechanisms, however, differ notably from its close analogue, Xestobergsterol A.

This compound has been identified as a potent inhibitor of immediate hypersensitivity reactions. medscape.comnih.gov In preclinical studies using rat peritoneal mast cells, this compound demonstrated a strong, dose-dependent inhibition of histamine release induced by anti-Immunoglobulin E (anti-IgE). researchgate.netnih.govnih.gov The cross-linking of IgE molecules on the surface of mast cells is a critical initiating event in the allergic cascade, leading to the degranulation and release of inflammatory mediators like histamine. nih.govmdpi.com The inhibitory concentration (IC50) for this compound in this cellular model was determined to be 0.11 µM, highlighting its significant potential to modulate mast cell response. nih.govresearchgate.net This potent activity is comparable to that of Xestobergsterol A (IC50 of 0.07 µM). nih.gov

Phosphoinositide-specific phospholipase C (PI-PLC) is a crucial enzyme in cellular signaling. bmbreports.orgwikipedia.orgwikipedia.org Upon activation, it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bmbreports.orgnih.gov This pathway is integral to the signal transduction that follows IgE receptor activation on mast cells. researchgate.net However, investigations into the mechanistic action of this compound revealed that it does not inhibit the activity of either membrane-bound or cytosolic PI-PLC. nih.govresearchgate.net This finding distinguishes its mode of action from that of Xestobergsterol A, which does inhibit PI-PLC activity in a dose-dependent manner. nih.govresearchgate.netresearchgate.net

The generation of IP3 by PI-PLC typically leads to the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, a critical step for mast cell degranulation. wikipedia.orgnih.gov Consistent with its lack of effect on PI-PLC activity, studies have shown that this compound does not inhibit the initial rise in intracellular calcium concentration ([Ca2+]i) in mast cells stimulated by anti-IgE. nih.govresearchgate.net This indicates that the inhibitory effect of this compound on histamine release occurs downstream or independent of the PI-PLC/IP3/Ca2+ mobilization axis, a significant divergence from the mechanism of Xestobergsterol A, which actively inhibits this process. nih.govresearchgate.netresearchgate.net

Table 1: Comparative Mechanistic Profile of Xestobergsterol A and this compound in Mast Cells

| Feature | Xestobergsterol A | This compound | Source |

|---|---|---|---|

| Inhibition of Histamine Release (IC50) | 0.07 µM | 0.11 µM | nih.govresearchgate.net |

| Inhibition of PI-PLC Activity | Yes | No | nih.govresearchgate.net |

| Inhibition of IP3 Generation | Yes | No | nih.govresearchgate.net |

| Inhibition of Intracellular Ca2+ Rise | Yes | No | nih.govresearchgate.net |

Effects on Phosphatidylinositol Phospholipase C (PI-PLC) Activity

Investigation of Anti-inflammatory Potential in Preclinical Models

Beyond its anti-allergic activity, this compound has been recognized for its general anti-inflammatory properties. ontosight.airesearchgate.netnih.gov The investigation into these effects explores its influence on key inflammatory pathways and immune cell behaviors.

The anti-inflammatory effects of many natural sterols are attributed to their ability to modulate pro-inflammatory signaling pathways. researchgate.net For instance, other sterols like β-sitosterol have been shown to exert anti-inflammatory effects by inhibiting the activation of pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. researchgate.netmdpi.comscholarsresearchlibrary.comwikipedia.org While this compound is reported to possess anti-inflammatory properties, specific studies detailing its direct inhibitory effects on the COX or NF-κB signaling pathways have not been extensively documented. ontosight.ainih.govresearchgate.net

The primary documented impact of this compound on immune cells is its potent inhibition of mast cell degranulation. researchgate.netnih.gov Mast cells are critical players in both innate and adaptive immunity, and their stabilization is a key therapeutic strategy for inflammatory and allergic diseases. medscape.commdpi.com In addition to its effects on mast cells, the broader impact of this compound on other immune cells has been partially characterized. Notably, unlike its analogues Xestobergsterol A and C, this compound was found to have negligible cytotoxic effects against L-1210 murine leukemia cells, suggesting a degree of selectivity in its biological activity. nih.gov The broader family of sterols is known to influence a wide range of immune cells, including T cells, B cells, and macrophages, which are central to the adaptive and innate immune systems. nih.govmdanderson.orgclevelandclinic.orgnih.gov However, further research is required to fully elucidate the specific effects of this compound on these other immune cell populations.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| Xestobergsterol A | Steroid |

| This compound | Steroid |

| Xestobergsterol C | Steroid |

| β-sitosterol | Sterol |

| Histamine | Biogenic amine |

| Immunoglobulin E (IgE) | Antibody |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipid |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger |

| Diacylglycerol (DAG) | Second messenger |

Conclusion

Xestobergsterol B stands out as a significant marine natural product with a unique pentacyclic steroid structure and a range of compelling biological activities. Its anti-inflammatory, antimicrobial, and cytotoxic properties make it a valuable subject for ongoing research in medicinal chemistry and drug discovery. Further investigation is necessary to fully understand its mechanisms of action and to explore its therapeutic potential. ontosight.ai The continued study of this compound and other marine sterols holds great promise for the development of novel therapeutic agents to address various health challenges. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of Xestobergsterol B and Analogues

Systematic Modification of the Steroidal Core Structure

The complex, pentacyclic core of xestobergsterols presents a challenging but important target for synthetic modification. acs.org The steroidal framework, characterized by an unusual cis-fused C/D ring junction, is a key feature of this class of compounds. acs.orgucla.edu Synthetic efforts have focused on developing routes to the A/B and C/D/E ring systems, allowing for the creation of analogues with modified core structures. acs.org

Research on other pentacyclic steroids has demonstrated that even subtle changes to the core, such as altering the stereochemistry at ring junctions or introducing unsaturation, can have profound effects on biological activity. These findings underscore the importance of the three-dimensional architecture of the steroid nucleus for its pharmacological function.

Investigation of the E-Ring's Contribution to Bioactivity

A defining feature of the xestobergsterol family is the novel five-membered E-ring, which is formed via what is proposed to be a biogenetic intramolecular aldol (B89426) condensation. ucla.edu This unique heterocyclic ring appended to the steroid D-ring is a primary focus of SAR studies. Synthetic strategies have been developed to mimic this key ring-forming reaction, enabling the creation of the challenging C/D/E ring system. acs.orgacs.org

The presence and specific functionality of the E-ring are thought to be critical for bioactivity. For example, studies on the related compound contignasterol (B1217867) suggest that the hemiacetal functionality, which is analogous to the E-ring structure in xestobergsterols, and/or the 15-keto group are necessary for the inhibition of histamine (B1213489) release from mast cells. ucla.edu When the hemiacetal in a contignasterol reduction product was removed, its anti-allergic activity was significantly diminished. ucla.edu This highlights the crucial role of the E-ring's specific chemical features. Xestobergsterol B itself possesses a hydrated hemiacetal in its E-ring (a 16,23-cyclo-16,23-dihydroxy functionality), distinguishing it from Xestobergsterol A. nih.govmdpi.com This variation in the E-ring hydroxylation likely contributes to the differences in bioactivity observed between these two analogues.

Role of Hydroxyl and Ketone Groups in Biological Efficacy

The biological activity of steroids is often highly dependent on the presence, position, and orientation of oxygen-containing functional groups like hydroxyls (-OH) and ketones (C=O). nih.govashp.org In this compound, the molecule is extensively oxygenated, featuring multiple hydroxyl groups and a ketone at the C-15 position. mdpi.com

The hydroxyl groups, with their ability to act as both hydrogen bond donors and acceptors, can form specific interactions with biological targets such as enzymes or receptors, thereby influencing the molecule's efficacy. solubilityofthings.compressbooks.pub The specific pattern of hydroxylation in this compound, which includes a 1β-hydroxy group, contributes to its unique chemical profile. researchgate.net General studies on steroids have shown that the presence and stereochemistry of hydroxyl groups are critical for activity; for example, a 17β-hydroxyl group can be essential for the growth-promoting effects of androstanes. nih.gov

The C-15 ketone group is also considered a key feature for the bioactivity of xestobergsterols. It has been suggested that this ketone, possibly in conjunction with the E-ring's hemiacetal, is necessary for the potent inhibition of histamine release. ucla.edu The electron-withdrawing nature and polarity of the ketone group can significantly influence the molecule's electronic properties and its ability to interact with target proteins. pressbooks.pub The β-hydroxy ketone motif present in the xestobergsterol structure is a common feature in biologically active natural products and is likely crucial for its mechanism of action. ucla.edu

| Functional Group | Position(s) in this compound | Postulated Role in Bioactivity |

| Ketone | C-15 | Essential for inhibition of histamine release; influences electronic properties. ucla.edu |

| Hydroxyl | 1β, 3α, 6α, 7β, 16, 23 | Key for target binding via hydrogen bonds; influences solubility and overall conformation. mdpi.comsolubilityofthings.comresearchgate.net |

| Hemiacetal | E-ring (C16, C23) | Crucial for anti-allergic activity; contributes to the unique structural motif. ucla.edumdpi.com |

Side Chain Modifications and Their Impact on Activity

The side chain of steroids is a common site for structural variation and plays a significant role in determining the specificity and potency of their biological effects. nih.gov In the xestobergsterols, the side chain is integrated into the pentacyclic system to form the E-ring. However, synthetic strategies often involve the manipulation of a precursor side chain, such as that of stigmasterol (B192456), which is cleaved and elaborated to form the desired functionalities. ucla.edu

Studies on synthetic analogues and related natural products provide insight into the importance of the side chain region. The structure and substitution on the side chain can influence the stability of the entire molecule, particularly the C/D ring junction. ucla.edu Furthermore, modifications in this part of the molecule can dramatically alter bioactivity. For example, Xestobergsterols A and C exhibit cytotoxicity against L1210 murine leukemia cells, whereas this compound, which differs in its E-ring/side chain region hydroxylation, shows negligible cytotoxicity. nih.gov This stark difference highlights the sensitivity of the cytotoxic activity to the specific structure of the side chain and E-ring.

| Analogue | Key Structural Difference from this compound | Impact on Cytotoxicity (L1210 cells) | Reference |

| Xestobergsterol A | Lacks 1β-OH; E-ring is a lactol | Active (IC₅₀ = 4.0 µg/mL) | nih.gov |

| This compound | - | Negligible Activity | nih.gov |

| Xestobergsterol C | Lacks 1β-OH and 7β-OH; E-ring is a lactol | Active (IC₅₀ = 4.1 µg/mL) | nih.gov |

Computational Chemistry and in silico Approaches for SAR Elucidation

In modern drug discovery, computational, or in silico, methods are invaluable tools for understanding and predicting the relationship between a molecule's structure and its biological activity. japsonline.commdpi.comresearchgate.net These approaches can accelerate the research process, reduce costs, and provide insights that are difficult to obtain through experimental methods alone. medcraveonline.com For complex molecules like this compound, computational studies can help to rationalize observed SAR and guide the design of new analogues. grafiati.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. mdpi.com This method allows researchers to visualize potential binding modes at an atomic level and to estimate the strength of the interaction, often expressed as a docking score. biorxiv.orgnih.gov

For this compound, molecular docking could be used to model its interaction with potential biological targets, such as phospholipase C, which is inhibited by Xestobergsterol A. ucla.edu By docking this compound and its analogues into the active site of such a target, researchers could identify key amino acid residues involved in binding. This information would help explain the experimental SAR data, for instance, why certain hydroxyl or ketone groups are essential for activity. The simulations can reveal crucial hydrogen bonds or hydrophobic interactions, providing a structural basis for the observed biological effects. biorxiv.org Although specific docking studies on this compound are not widely published, the methodology is well-established for elucidating the SAR of other natural products. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a mathematical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. wikipedia.orgjocpr.com The goal is to develop a predictive mathematical model that can estimate the activity of new, unsynthesized molecules. medcraveonline.com

A QSAR model for this compound analogues would take the form of an equation: Activity = f(molecular descriptors) + error wikipedia.org

To build such a model, a set of Xestobergsterol analogues with known biological activities (the training set) would be required. nih.gov For each analogue, various molecular descriptors would be calculated, representing properties like size, shape, lipophilicity (logP), and electronic features. Statistical methods would then be used to derive a mathematical equation that best relates these descriptors to the observed activity. nih.gov A validated QSAR model could then be used to predict the potency of virtual analogues, helping to prioritize the synthesis of compounds with the highest predicted activity. While a specific QSAR study for this compound is not available in the reviewed literature, a thesis has explored this approach for Xestobergsterol A, demonstrating the feasibility of applying such methods to this class of compounds. grafiati.com

Pre Clinical Research Implications and Future Directions for Xestobergsterol B

Xestobergsterol B as a Lead Compound in Bioactive Natural Product Research

This compound is a steroidal natural product isolated from the marine sponge Xestospongia bergquistia. semanticscholar.orguni-duesseldorf.de Natural products are a significant source of novel chemical scaffolds for drug discovery, often possessing potent and selective biological activities. tdl.orgcaymanchem.com this compound, with its unique five-membered carbocyclic ring structure, represents a compelling lead compound. semanticscholar.org Lead compounds are molecules that demonstrate promising biological activity and serve as a starting point for the development of new drugs through chemical modification to enhance efficacy and reduce toxicity. caymanchem.comnih.gov The initial discovery that this compound strongly inhibits histamine (B1213489) release from rat peritoneal mast cells highlights its potential as a bioactive molecule. semanticscholar.orguni-duesseldorf.de This activity suggests a possible role in modulating immune responses, making it a valuable candidate for further investigation in bioactive natural product research. uni-duesseldorf.de The complexity and novelty of its structure also present an interesting challenge and opportunity for synthetic and medicinal chemists. tdl.org

Preclinical Development Considerations for Steroidal Scaffolds

The development of drugs based on steroidal scaffolds, like that of this compound, involves a series of preclinical considerations to assess their potential for clinical use. nih.gov Steroids are known for their ability to penetrate biological membranes due to their lipophilic nature and often exhibit high-affinity binding to specific receptors. acs.org However, their complex structures can pose challenges for large-scale synthesis and the supply of sufficient material for extensive preclinical and clinical studies. tdl.org

Key considerations in the preclinical development of steroidal scaffolds include:

Synthesis and Scalability: Developing a synthetic route that is efficient and can be scaled up to produce the required quantities of the compound. tdl.orgrsc.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand which parts of the molecule are crucial for its biological activity. forskningsradet.no This helps in designing analogues with improved potency and a better pharmacokinetic profile. tdl.orgmdpi.com

Pharmacokinetics and Metabolism: Evaluating how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov Poor pharmacokinetic properties can hinder the clinical development of an otherwise potent compound.

Target Identification and Mechanism of Action: A significant challenge in natural product research is determining the specific biological target and the mechanism through which the compound exerts its effect. news-medical.net

In vitro and in vivo Biological Activity Assessments

To evaluate the therapeutic potential of a steroidal compound like this compound, a combination of in vitro and in vivo biological activity assessments is essential. oup.com

In vitro assays are conducted in a controlled laboratory environment, typically using cell cultures, to determine the compound's biological activity at a cellular and molecular level. oup.comnih.gov These assays are crucial for initial screening and for understanding the mechanism of action. oup.com

Table 1: Examples of In Vitro Assays for Steroidal Compounds

| Assay Type | Purpose | Example Application |

| Reporter Gene Assays | To measure the activation or inhibition of specific nuclear receptors (e.g., estrogen or androgen receptors) by the compound. oup.com | Screening for endocrine-disrupting activity or hormonal effects. oup.comnih.gov |

| Cell Proliferation Assays | To assess the cytotoxic or anti-proliferative effects of the compound on cancer cell lines. mdpi.com | Identifying potential anticancer agents. nih.govmdpi.com |

| Enzyme Inhibition Assays | To determine if the compound inhibits the activity of specific enzymes involved in disease pathways. | Investigating the mechanism of action of anti-inflammatory or anticancer drugs. |

| Cytokine Release Assays | To measure the effect of the compound on the production of inflammatory mediators by immune cells. | Evaluating the immunomodulatory properties of a compound. |

Table 2: Examples of In Vivo Models for Steroidal Compounds

The correlation between in vitro and in vivo results is crucial for predicting the clinical success of a drug candidate. oup.com

Biomarker Identification in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition and are critical tools in preclinical drug development. lidsen.comresearchgate.net Identifying predictive biomarkers early in the process can help to stratify patient populations, monitor treatment response, and de-risk clinical trials. crownbio.com

In the context of steroidal natural products like this compound, biomarker strategies can include:

Genomic and Proteomic Profiling: Using techniques like microarray analysis and mass spectrometry to identify changes in gene or protein expression in response to the compound. mdpi.com This can provide insights into the drug's mechanism of action and identify potential biomarkers of response. researchgate.netmdpi.com

Metabolomics: Analyzing the global metabolite profile of a biological system to find biochemical changes induced by the compound. nih.gov This can help in understanding the drug's effect on metabolic pathways and in identifying biomarkers of efficacy or toxicity. nih.gov

Target Engagement Biomarkers: Measuring the interaction of the drug with its intended molecular target within the cell. This confirms that the drug is reaching its target and exerting a direct effect.

The identification of a robust biomarker panel during preclinical development can significantly improve the efficiency and success rate of subsequent clinical trials. crownbio.com

Potential for Development of Novel Immunomodulatory or Antineoplastic Agents

The initial finding that this compound inhibits histamine release suggests it has immunomodulatory properties. uni-duesseldorf.de This opens the door to its potential development as a novel agent for treating inflammatory or allergic conditions. Many natural products with immunomodulatory effects have also shown promise as anticancer agents. mdpi.com

The immune system plays a dual role in cancer: it can suppress tumor growth, but chronic inflammation can also promote it. mdpi.com Compounds that can modulate the immune response, known as immunomodulatory agents, are a key area of cancer therapy research. explorationpub.comnih.gov Some anticancer drugs exert their effects not only by directly killing cancer cells but also by stimulating an antitumor immune response. mdpi.comnih.gov

Given its steroidal scaffold, this compound could potentially interact with nuclear receptors that regulate inflammatory and immune responses. nih.gov Steroids are well-known for their anti-inflammatory and immunosuppressive effects. acs.org The development of steroidal bioconjugates, where a steroid is linked to a cytotoxic agent, is an emerging strategy to enhance target selectivity and reduce side effects in cancer therapy. acs.org The unique structure of this compound could serve as a novel scaffold for such conjugates. nih.gov Further research is needed to explore the full spectrum of its immunomodulatory and potential antineoplastic activities. nih.govmsdvetmanual.com

Challenges in Translational Research for Complex Natural Products

Translating a promising natural product from the laboratory to a clinically approved drug is a long and challenging process, fraught with scientific, regulatory, and financial hurdles. tandfonline.comresearchgate.net

Key challenges include:

Supply and Synthesis: Natural products are often isolated in very small quantities from their source organisms. rsc.org Their complex structures can make chemical synthesis difficult and expensive, hindering the production of sufficient material for extensive testing. tdl.org

Mechanism of Action and Target Deconvolution: Identifying the specific molecular target and mechanism of action of a natural product can be a major bottleneck. news-medical.net Complex extracts contain numerous compounds, making it difficult to pinpoint the active molecule. frontiersin.org

Pharmacokinetics and Drug-like Properties: Many natural products have poor pharmacokinetic profiles, such as low solubility or rapid metabolism, which can limit their effectiveness in the body. tdl.org

Regulatory Hurdles: Navigating the regulatory requirements for drug approval is a complex and costly process. tandfonline.comopenaccessjournals.com For natural products, issues like batch-to-batch variation and the difficulty in standardizing complex extracts can pose additional challenges. researchgate.net

Funding: Securing long-term funding for translational research is often difficult, especially for early-stage projects where the risk of failure is high. tandfonline.com

Overcoming these challenges requires a multidisciplinary and collaborative approach, integrating expertise from chemistry, biology, pharmacology, and clinical medicine. tandfonline.comopenaccessjournals.com

Emerging Methodologies for Studying Steroidal Natural Products

Recent technological advancements are helping to overcome some of the traditional challenges in natural product research. mdpi.com

Table 3: Emerging Methodologies in Steroidal Natural Product Research

| Methodology | Description | Application |

| Genomics and Transcriptomics | Analyzing the genome and transcriptome of the source organism can help identify the biosynthetic gene clusters responsible for producing the natural product. mdpi.comengineering.org.cn | Facilitating the heterologous expression of the compound in a more easily cultured host for improved supply. |

| Metabolomics and Mass Spectrometry | Advanced mass spectrometry techniques and metabolomics platforms allow for the rapid profiling and identification of compounds in complex mixtures. nih.gov | Accelerating the dereplication process (quickly identifying known compounds) and discovering novel structures. olemiss.edu |

| Computational Approaches | Molecular docking, virtual screening, and machine learning are being used to predict the biological targets of natural products and to design analogues with improved properties. frontiersin.orgresearchgate.net | Prioritizing compounds for biological testing and guiding synthetic efforts. mdpi.com |

| Bioinspired Synthesis | Designing synthetic routes that mimic the natural biosynthetic pathway of a compound can lead to more efficient and elegant syntheses. engineering.org.cn | Streamlining the synthesis of complex natural products like steroids. rsc.orgresearchgate.net |

| High-Throughput Screening (HTS) | Automated systems allow for the rapid screening of large libraries of natural product extracts or pure compounds against a panel of biological targets. news-medical.net | Accelerating the discovery of new bioactive molecules. |

The integration of these modern approaches is revolutionizing the field of natural product drug discovery, making it more efficient and successful in identifying and developing new therapeutic agents from nature's chemical diversity. news-medical.netfrontiersin.org

Ecological Context and Biological Significance of Xestobergsterols

Role of Xestospongia Species in Marine Ecosystems

Sponges of the genus Xestospongia, commonly known as barrel sponges, are significant members of coral reef communities, particularly in the Indo-Pacific and Caribbean. peerj.comresearchgate.net They play a crucial role in the health and structure of these ecosystems. As sessile filter-feeders, they pump large volumes of seawater to capture food particles like bacteria and phytoplankton. nih.govwikipedia.org This filtration process is vital for water clarity, controlling algal populations, and cycling nutrients. wikipedia.orgnova.edu The large size of many Xestospongia species is directly linked to their capacity for water pumping and nutrient cycling. nih.gov

These sponges are recognized as important components in benthic-pelagic coupling, the process that links the seafloor (benthos) and the water column (pelagos). peerj.com They take in dissolved organic matter (DOM) and convert it into particulate organic matter (POM) through cellular turnover and waste production, a process termed the "sponge-loop". peerj.com This makes nutrients available to other reef organisms.

Furthermore, Xestospongia sponges act as habitat engineers. peerj.com Their large, complex structures provide essential shelter, breeding grounds, and foraging areas for a wide array of organisms, including fish, crustaceans, invertebrates, bacteria, and cyanobacteria. nih.govwikipedia.org They also form symbiotic relationships with various prokaryotes. nih.gov Due to their ecological importance, threats to Xestospongia populations from pollution, climate change, and disease can have cascading negative effects on the entire coral reef ecosystem. peerj.comnih.gov

Defensive or Regulatory Functions of Xestobergsterols in Producer Organisms

Marine sponges, being sessile, have evolved sophisticated chemical defense mechanisms to protect themselves from predators, pathogens, and overgrowth by fouling organisms. researchgate.netdovepress.comnih.gov They produce a vast array of secondary metabolites, many of which exhibit potent biological activities. nih.govdovepress.comresearchgate.net The genus Xestospongia is a rich source of such compounds, including alkaloids, quinones, fatty acids, and unique steroids. researchgate.netmdpi.com

Within this chemical arsenal, the xestobergsterols are a unique class of pentacyclic polyhydroxylated steroids. mdpi.comnih.gov Xestobergsterol B, along with its structural analog Xestobergsterol A, has demonstrated potent anti-inflammatory activity. mdpi.com Specifically, both compounds inhibit the release of histamine (B1213489) from rat mast cells that have been induced by anti-IgE, doing so in a dose-dependent manner. mdpi.comnih.gov This suggests a highly specific interaction with cellular signaling pathways, potentially as a regulatory mechanism within the sponge or as a defense against specific external irritants or pathogens.

While Xestobergsterol A and the related Xestobergsterol C exhibit significant cytotoxic activity against murine leukemia cells, this compound has been found to have negligible cytotoxic effects. nih.govnih.gov This difference in activity among closely related compounds suggests a functional specialization. The lack of general cytotoxicity in this compound may indicate a more targeted regulatory or defensive role, rather than acting as a broad-spectrum toxin. These compounds are thought to be biogenetically formed from an intramolecular aldol-type reaction, resulting in their unique five-ring structure. nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activities |

| Xestobergsterol A | C27H44O5 | 448.6 | Anti-Inflammatory, Cytotoxic mdpi.comnih.gov |

| This compound | C27H44O7 | 480.6 | Anti-Inflammatory mdpi.commolbase.com |

| Xestobergsterol C | C27H44O6 | 464.6 | Cytotoxic nih.govmdpi.com |

Chemoecological Interactions and Marine Chemical Ecology Perspectives

The production of secondary metabolites is a cornerstone of a sponge's ability to survive and compete in densely populated marine environments. nih.govmdpi.com These chemical compounds mediate a host of ecological interactions, from deterring predators to preventing microbial infections and inhibiting the growth of competitors for space. dovepress.comnih.govplos.org The study of these chemically mediated interactions is the focus of marine chemical ecology.

The potent bioactivities of xestobergsterols place them as key molecules in the chemoecological interactions of their producer organisms, such as Xestospongia bergquistia. mdpi.com The anti-inflammatory properties of this compound could be an adaptation to manage the host's own immune response or to modulate the behavior of symbiotic microorganisms. nih.gov Sponges host dense and diverse microbial communities, and maintaining this symbiotic relationship likely requires complex chemical signaling and regulation. nih.govnih.gov

From a broader perspective, the defensive chemicals produced by sponges can create a "clear zone" around them, ensuring they can compete for space on crowded reefs. nih.gov While the spicules of some Xestospongia species like X. muta are not positioned to deter predators effectively, their chemical defenses, particularly in the larval stage, can be crucial for survival. uwi.edu Sterols, in general, are fundamental components of eukaryotic cell membranes, but the highly functionalized and unique structures like the xestobergsterols are characteristic of secondary metabolites developed for specific ecological roles. ontosight.aigerli.com The discovery of these compounds underscores the importance of marine invertebrates as a source of novel chemical structures with significant and specific biological activities, driving further research into their ecological functions and potential applications. tandfonline.commdpi.com

Q & A

Q. What spectroscopic and computational methods are used to determine the structure of Xestobergsterol B?

this compound’s structure is resolved through a combination of nuclear magnetic resonance (NMR) spectroscopy and the CD exciton chirality method. NMR data (1D and 2D experiments, such as COSY, HSQC, and HMBC) provide connectivity and stereochemical details, while the CD method confirms absolute configurations at chiral centers (e.g., C-6 and C-7). Comparative analysis with structurally related steroids, such as Xestobergsterol A, is critical for validation .

Q. What are the primary bioactivities reported for this compound?

this compound exhibits potent anti-inflammatory activity (e.g., inhibition of histamine release in rat peritoneal mast cells, IC50 = 0.10 μM) and cytotoxicity against murine leukemic cells. Bioactivity assays typically involve mast cell degranulation protocols and cell viability assays (e.g., MTT or SRB assays) using standardized cell lines .

Q. How is this compound isolated from marine sponges?

Isolation involves solvent extraction (e.g., methanol or dichloromethane) of Xestospongia spp. biomass, followed by chromatographic separation (silica gel, HPLC). Structural identification is confirmed via spectroscopic methods. Yield optimization requires species-specific protocols due to metabolic variability in sponges .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stereochemistry or bioactivity data for this compound?

Discrepancies in stereochemical assignments (e.g., revised Ring C conformation) are addressed by re-examining raw NMR data and applying advanced techniques like NOESY for spatial proximity analysis. Bioactivity variations may arise from differences in assay conditions (e.g., cell line sensitivity, compound purity ≥95%). Cross-validation using synthetic analogs or isotopic labeling can clarify structure-activity relationships .

Q. What experimental approaches elucidate the mechanism of this compound’s cytotoxic activity?

Mechanistic studies involve:

- Target identification : Protein binding assays (e.g., SPR, ITC) and molecular docking simulations.

- Pathway analysis : Transcriptomic or proteomic profiling of treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3).

- In vivo models : Xenograft studies in immunodeficient mice to assess tumor growth inhibition .

Q. How can analytical methods be optimized to quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for quantification. Sample preparation includes lipid extraction (e.g., Folch method) and solid-phase extraction (SPE) to remove interfering compounds. Method validation requires calibration curves (1–100 ng/mL range) and spike-recovery tests .

Q. What strategies improve the isolation yield of this compound while ensuring purity?

- Species selection : Prioritize Xestospongia bergquistia, which shows higher metabolite diversity.

- Extraction optimization : Use gradient elution in HPLC with C18 columns and acetonitrile/water mobile phases.

- Stability testing : Monitor compound degradation under varying pH and temperature conditions during storage .

Methodological Considerations

- Data reproducibility : Document NMR acquisition parameters (e.g., solvent, frequency) and bioassay protocols in detail to enable replication .

- Ethical reporting : Disclose conflicts in structural or bioactivity data and provide raw data in supplementary materials .

- Statistical rigor : Use ANOVA or Student’s t-tests for bioactivity comparisons, with p < 0.05 as significance threshold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.